molecular formula C14H21NO5S B2935415 N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 2034605-19-9

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B2935415
CAS No.: 2034605-19-9
M. Wt: 315.38
InChI Key: OHCTVALBQSYTGP-UHFFFAOYSA-N
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Description

N-[(3-Hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a 4-methoxyphenyl group and a tetrahydrofuran (oxolane) ring substituted with a hydroxymethyl moiety. The 3-hydroxyoxolane component enhances hydrophilicity, while the 4-methoxyphenyl group may contribute to lipophilic interactions. Structural validation tools like SHELXL and WinGX are critical for confirming its crystallographic parameters and molecular geometry .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-19-13-4-2-12(3-5-13)6-9-21(17,18)15-10-14(16)7-8-20-11-14/h2-5,15-16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCTVALBQSYTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the hydroxyoxolan ring, followed by the introduction of the methoxyphenyl group and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonamide groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Target Compound vs. Sulfonamide Derivatives
  • N-[(3-Hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide : Features a sulfonamide group linked to a 4-methoxyphenyl ethyl chain and a hydroxy-substituted oxolane ring.
  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () : Contains a sulfonamide group but replaces the hydroxyoxolane with a 2-oxotetrahydrofuran ring and an acetamide substituent. The absence of the hydroxymethyl group reduces polarity compared to the target compound .
  • 4-Ethoxy-N-(3-methoxypropyl)benzene-1-sulfonamide () : Shares the sulfonamide core but substitutes the oxolane ring with ethoxy and methoxypropyl groups, increasing lipophilicity .
Compound Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound 3-Hydroxyoxolane, 4-methoxyphenyl Sulfonamide, hydroxyl ~341 (estimated)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 2-Oxotetrahydrofuran, acetamide Sulfonamide, ketone 299.34
4-Ethoxy-N-(3-methoxypropyl)benzene-1-sulfonamide Ethoxy, methoxypropyl Sulfonamide ~273 (estimated)
Target Compound vs. Formoterol-Related Compounds (–7)

Formoterol-related compounds (A–E) share the 4-methoxyphenyl group but replace the sulfonamide with amide or ethanol moieties:

  • Formoterol-Related Compound C: N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide . Bioactivity: Likely targets β₂-adrenergic receptors (similar to Formoterol). Key Difference: Acetamide and ethanol groups instead of sulfonamide, altering solubility and receptor affinity.

Physicochemical Properties

  • Melting Points :
    • The target compound’s melting point is unreported, but structurally similar sulfonamides (e.g., compound 3 in ) melt at 174–176°C .
    • Formoterol-related compounds exhibit lower melting points due to reduced hydrogen bonding from amide vs. sulfonamide groups.
  • Solubility : The hydroxyoxolane moiety in the target compound enhances water solubility compared to ethoxy/methoxypropyl derivatives () .

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a sulfonamide group, which is known for its antibacterial properties. The presence of a methoxyphenyl group may contribute to its interactions with biological targets.

Molecular Formula : C₁₅H₁₉N₃O₅S
Molecular Weight : 345.39 g/mol
IUPAC Name : this compound

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The specific compound this compound has shown efficacy against various bacterial strains, particularly those resistant to traditional antibiotics.

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of bacterial folic acid synthesis, similar to other sulfonamides. This action disrupts nucleic acid synthesis, leading to bacterial cell death.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

In Vivo Studies

Animal model studies have further confirmed the therapeutic potential of this compound. In a murine model of infection, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.

Case Studies

One notable case study involved the application of this compound in treating a patient with a multidrug-resistant bacterial infection. The patient exhibited clinical improvement after administration of the compound, highlighting its potential as an alternative treatment option.

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